chemical structure and molecular weight of alpha-sofosbuvir desphosphate
chemical structure and molecular weight of alpha-sofosbuvir desphosphate
Structural Characterization and Analytical Profiling of α -Sofosbuvir Desphosphate: A Critical API Impurity
Executive Summary
Sofosbuvir is a blockbuster nucleotide analog prodrug utilized globally for the curative treatment of Hepatitis C Virus (HCV). During the multi-step synthesis of its active pharmaceutical ingredient (API), the formation of the nucleoside core—specifically the desphosphate intermediate—yields stereoisomers at the anomeric carbon. While the β -anomer (GS-331007) is the pharmacologically active precursor, the α -anomer, known as α -sofosbuvir desphosphate (or Sofosbuvir Impurity 23), is a critical process impurity[].
As a Senior Application Scientist, I approach the profiling of API impurities not merely as a compliance exercise, but as a mechanistic puzzle. This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, and the self-validating analytical methodologies required to quantify this specific diastereomer.
Chemical Identity and Structural Mechanics
The active core of sofosbuvir is a 2'-deoxy-2'-fluoro-2'-methyluridine derivative[2]. The stereochemistry at the C1' position (the anomeric carbon) dictates the molecule's biological activity and spatial geometry.
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β -Anomer (GS-331007): The natural configuration where the uracil base is cis to the 5'-hydroxymethyl group (2R configuration).
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α -Anomer ( α -Sofosbuvir Desphosphate): The unnatural configuration where the uracil base is trans to the 5'-hydroxymethyl group (2S configuration)[3].
Quantitative Data Summary
To facilitate rapid comparison and reference for analytical method development, the quantitative physicochemical properties of the α -anomer are summarized below.
| Property | Value |
| IUPAC Name | 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[3][4] |
| CAS Number | 2041584-99-8[][4] |
| Molecular Formula | C10H13FN2O5[4][5] |
| Molecular Weight | 260.22 g/mol [][5] |
| Exact Mass | 260.0808 Da[5] |
| Common Synonyms | Sofosbuvir Impurity 23, Sofosbuvir Impurity 12, α -Sofosbuvir Desphosphate[][4] |
The Causality of Anomeric Formation
Understanding why an impurity forms is the first step in controlling it. In classical nucleoside synthesis (e.g., Vorbrüggen glycosylation), a 2'-O-acyl group on the ribose ring provides "neighboring group participation." This acyl group blocks the α -face of the oxocarbenium ion intermediate, forcing the incoming silylated nucleobase to attack exclusively from the β -face, ensuring high stereoselectivity.
The Mechanistic Deviation: The sofosbuvir core features a unique 2'-fluoro-2'-methyl substitution instead of an acyl group. The absence of an electron-donating ester at the 2'-position completely eliminates neighboring group participation. Consequently, during the Lewis acid-catalyzed glycosylation step, the oxocarbenium intermediate is exposed. The nucleobase can attack from either the α or β face, resulting in an anomeric mixture. While reaction conditions are optimized to favor the β -anomer, trace amounts of α -sofosbuvir desphosphate inevitably persist, necessitating rigorous analytical control to meet ICH Q3A guidelines.
Analytical Methodology: LC-MS/MS Profiling
Because the α and β anomers are diastereomers, they possess identical exact masses (260.0808 Da) and identical MS/MS fragmentation patterns[5]. Mass spectrometry alone cannot differentiate them. Therefore, a self-validating system must rely on baseline chromatographic separation prior to MS detection.
Step-by-Step Protocol: Quantification of α -Sofosbuvir Desphosphate
Step 1: Standard and Sample Preparation
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Action: Dissolve the Sofosbuvir API batch in a neutral, aprotic-rich solvent system (e.g., Methanol/Water, 50:50 v/v) to a final concentration of 1.0 mg/mL. Prepare a separate system suitability standard by spiking the API with 0.1% w/w of the α -sofosbuvir desphosphate reference standard.
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Causality: Protic extremes (highly acidic or basic) can induce epimerization or degradation of the fluoro-methyl moiety. A neutral solvent preserves the exact anomeric ratio present in the bulk API.
Step 2: Chromatographic Separation (UPLC)
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Action:
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Column: Sub-2 μ m C18 column (e.g., 1.7 μ m, 2.1 x 100 mm).
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Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 40% B over 8 minutes at 0.4 mL/min.
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Temperature: Strictly maintained at 35°C.
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Causality: Diastereomers exhibit subtle differences in hydrodynamic volume and dipole moments. The trans geometry of the α -anomer interacts differently with the C18 stationary phase compared to the cis β -anomer. Tight thermal control prevents retention time (RT) drift, ensuring the isobaric peaks do not co-elute.
Step 3: Mass Spectrometry (ESI-MS/MS) Detection
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Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent-to-product ion transition at m/z 261.2 → 113.1 [2].
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Causality: ESI+ effectively protonates the uracil ring to yield the [M+H]+ ion at m/z 261.2. Collision-induced dissociation (CID) selectively cleaves the N-glycosidic bond, yielding the highly stable protonated uracil fragment at m/z 113.1. This specific transition filters out matrix noise.
Step 4: System Validation (The Self-Validating Loop)
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Action: Analyze the spiked system suitability standard. The protocol is validated only if the resolution ( Rs ) between the β -anomer and the α -anomer is ≥ 1.5, and the spiked α -standard perfectly co-elutes with the suspected impurity peak in the unspiked API. This internal confirmation loop ensures that the peak integrated is definitively the α -anomer and not a co-eluting matrix artifact.
Workflow Visualization
The following logical relationship diagram maps the self-validating analytical workflow designed to isolate and quantify these isobaric diastereomers.
Figure 1: Self-validating LC-MS/MS workflow for resolving and quantifying sofosbuvir anomers.
References
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[2] Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells. Antimicrobial Agents and Chemotherapy (asm.org). 2
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[5] GS-331007 | CAS#863329-66-2 | RNA-dependent RNA polymerase. MedKoo Biosciences. 5
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[] CAS 2041584-99-8 (Sofosbuvir Impurity 23). BOC Sciences.
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[4] 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione. ChemicalBook. 4
